Mmpip

Description

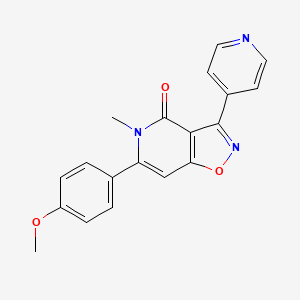

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-yl-[1,2]oxazolo[4,5-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c1-22-15(12-3-5-14(24-2)6-4-12)11-16-17(19(22)23)18(21-25-16)13-7-9-20-10-8-13/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWYBOZNEVALOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=NC=C3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433202 | |

| Record name | MMPIP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479077-02-6 | |

| Record name | MMPIP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MMPIP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Role of Metabotropic Glutamate Receptor 7 in the Brain: A Technical Guide Focused on the Selective Modulator MMPIP

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the function of the metabotropic glutamate receptor 7 (mGluR7) within the central nervous system. Our understanding of this complex receptor has been significantly advanced by the pharmacological tool, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one, commonly known as MMPIP. It is crucial to clarify that "this compound" is not an endogenous protein but a synthetic, selective negative allosteric modulator (NAM) of mGluR7. As a NAM, this compound binds to a site on the receptor distinct from the glutamate binding site, altering the receptor's conformation and thereby reducing its response to glutamate. This document will detail the function of mGluR7 as revealed through studies utilizing this compound, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular and experimental frameworks.

Core Function of mGluR7 in the Brain

Metabotropic glutamate receptor 7 is a Class C G-protein coupled receptor (GPCR) predominantly localized to the presynaptic terminals of both glutamatergic and GABAergic neurons.[1] This strategic positioning allows it to act as a crucial regulator of neurotransmitter release. As an autoreceptor on glutamatergic neurons, mGluR7 activation by high concentrations of synaptic glutamate leads to an inhibition of further glutamate release, providing a negative feedback mechanism to prevent excessive excitatory neurotransmission. When located on GABAergic neurons, it functions as a heteroreceptor , where its activation can modulate the release of the inhibitory neurotransmitter GABA.

The functional significance of mGluR7 is underscored by its involvement in a range of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and neuropathic pain. The use of this compound in preclinical studies has been instrumental in dissecting the specific contributions of mGluR7 to these conditions.

Quantitative Data on this compound and its Effects

The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the interaction of this compound with mGluR7 and its subsequent effects on neuronal activity and behavior.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (KB) | 24 - 30 nM | Recombinant cell lines expressing mGluR7 | MedchemExpress |

| IC50 (vs. L-AP4-induced Ca2+ mobilization) | 26 nM | CHO cells co-expressing rat mGluR7 and Gα15 | MedchemExpress |

| IC50 (vs. L-AP4-induced inhibition of cAMP) | 220 nM | CHO cells expressing rat mGluR7 | MedchemExpress |

| IC50 (vs. L-AP4-induced inhibition of cAMP) | 610 nM | CHO cells expressing human mGluR7/Gα15 | MedchemExpress |

Table 1: In Vitro Pharmacology of this compound

| Behavioral Test | Animal Model | This compound Dose | Key Quantitative Finding | Reference |

| Elevated Plus Maze | Neuropathic Mice (Spared Nerve Injury) | Not specified | Increased open-arm choice | [2] |

| Tail Suspension Test | Neuropathic Mice (Spared Nerve Injury) | Not specified | Reduced immobility time | [2] |

| Prepulse Inhibition | Mice with MK-801 induced deficits | 10 mg/kg | Enhanced prepulse-induced inhibition (up to 137% of control) | MedchemExpress |

Table 2: In Vivo Behavioral Effects of this compound

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the function of mGluR7 using this compound.

Elevated Plus Maze (EPM) for Assessing Anxiety-Like Behavior

This protocol is adapted from standard procedures for assessing anxiety-like behavior in mice.[3][4][5][6][7]

Objective: To evaluate the effect of this compound on anxiety-like behavior.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Habituation: Acclimate mice to the testing room for at least 30 minutes prior to the test.

-

Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) at the desired dose and time before the test.

-

Test Initiation: Place the mouse in the center of the maze, facing an open arm.

-

Data Collection: Record the animal's behavior for a 5-minute session using a video tracking system. Key parameters to measure include:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

-

Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries) x 100]. An increase in these parameters is indicative of an anxiolytic-like effect.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol provides a framework for investigating the effects of this compound on synaptic transmission.[8][9][10][11][12]

Objective: To measure the effect of this compound on glutamatergic synaptic transmission in a specific brain region (e.g., hippocampus or prefrontal cortex).

Procedure:

-

Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome.

-

Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

-

Whole-Cell Recording:

-

Pull patch pipettes from borosilicate glass and fill with an appropriate internal solution.

-

Approach a target neuron and form a gigaohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

-

Synaptic Transmission Protocol:

-

In voltage-clamp mode, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).

-

Use a stimulating electrode to evoke synaptic responses.

-

Record a stable baseline of EPSCs.

-

-

Pharmacological Manipulation:

-

Bath-apply a specific mGluR7 agonist (e.g., L-AP4) to induce a change in EPSC amplitude.

-

Following washout of the agonist, co-apply the agonist with this compound to determine if this compound can block the agonist-induced effect.

-

-

Data Analysis: Measure the amplitude of the EPSCs before, during, and after drug application. A reduction in the agonist-induced effect in the presence of this compound indicates its negative allosteric modulatory action.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to mGluR7 function and its modulation by this compound.

Conclusion

The selective mGluR7 negative allosteric modulator, this compound, has proven to be an invaluable tool for elucidating the multifaceted roles of mGluR7 in the brain. The data gathered from studies utilizing this compound have solidified the understanding of mGluR7 as a key regulator of synaptic transmission and have implicated its dysfunction in a variety of neuropsychiatric and neurological disorders. The quantitative data, detailed experimental protocols, and visual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate mGluR7 as a therapeutic target. Future research will undoubtedly continue to refine our understanding of this important receptor and may lead to the development of novel therapeutics for a range of debilitating brain disorders.

References

- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

- 4. protocols.io [protocols.io]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mmpc.org [mmpc.org]

- 8. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

MMPIP: A Selective mGluR7 Negative Allosteric Modulator

A Technical Guide for Drug Discovery Professionals

This document provides an in-depth technical overview of 6-(4-methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one (MMPIP), a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). It details the pharmacological properties, mechanism of action, and key experimental protocols relevant to the study of this compound.

Introduction to mGluR7 and this compound

Metabotropic glutamate receptor 7 (mGluR7) is a Class C G-protein-coupled receptor (GPCR) predominantly located on presynaptic terminals in the central nervous system (CNS).[1][2] It functions as an autoreceptor to regulate glutamate release and as a heteroreceptor to modulate the release of other neurotransmitters like GABA.[2] Unlike other group III mGluRs, mGluR7 has a low affinity for glutamate, suggesting its activation occurs primarily during periods of high synaptic activity.[1][2] The receptor is implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic development.[1][3]

This compound was identified as the first selective allosteric antagonist for mGluR7.[2] It acts as a negative allosteric modulator, binding to a site within the transmembrane domain distinct from the orthosteric glutamate-binding site.[2] This property allows it to modulate receptor activity in a non-competitive manner, offering a nuanced approach to targeting mGluR7 signaling. This compound has become a critical pharmacological tool for elucidating the physiological and pathological roles of mGluR7.[4]

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. Its potency and selectivity are summarized below.

Table 1: In Vitro Pharmacology of this compound

| Assay Type | Cell Line | Species | Agonist | Potency (IC₅₀) | Binding Affinity (Kᵸ) | Reference |

|---|---|---|---|---|---|---|

| Intracellular Ca²⁺ Mobilization | CHO / Gα₁₅ | Rat | L-AP4 | 26 nM | - | [4] |

| Intracellular Ca²⁺ Mobilization | CHO / Gα₁₅ | Rat | L-AP4 | 20 nM | - | [2] |

| cAMP Accumulation | CHO | Rat | L-AP4 | 220 nM | - | [4] |

| cAMP Accumulation | CHO / Gα₁₅ | Human | L-AP4 | 610 nM | - | [4] |

| cAMP Accumulation | CHO | Rat | L-AP4 | 99 nM | - | [2] |

| Radioligand Binding | - | - | - | - | 24 - 30 nM |[4] |

Note: L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) is a group III mGluR agonist. CHO cells are Chinese hamster ovary cells. Gα₁₅ is a promiscuous G-protein used to couple Gi/o-linked receptors to calcium signaling.

Table 2: Pharmacokinetic and In Vivo Effects of this compound

| Parameter | Species | Dose | Route | Observed Effect | Reference |

|---|---|---|---|---|---|

| Antagonism of AMN082 | Rat | 10 mg/kg | i.p. | Reversed AMN082-induced reduction in ethanol consumption. | [5][6] |

| Ethanol Consumption | Rat | 10 mg/kg | i.p. | Increased ethanol consumption and preference. | [5][6] |

| Prepulse Inhibition | Mouse | 10 mg/kg | - | Enhanced prepulse-induced inhibition of the acoustic startle response. | [4] |

| Cognitive Impairment | Mouse | 10 mg/kg | - | Rescued MK-801-induced cognitive impairments. | [4] |

| Neuropathic Pain | Mouse | - | - | Alleviated pain and normalized affective/cognitive behavior. | [7] |

| Antipsychotic-like Activity | Mouse | 5, 10, 15 mg/kg | - | Dose-dependently inhibited DOI-induced head twitches. | [8] |

| Antipsychotic-like Activity | Mouse | 15 mg/kg | - | Inhibited MK-801-induced hyperactivity. |[8] |

Note: i.p. refers to intraperitoneal administration. AMN082 is a selective mGluR7 positive allosteric modulator. MK-801 is an NMDA receptor antagonist used to model psychosis. DOI is a serotonin receptor agonist that induces head-twitch behaviors.

Mechanism of Action and Signaling Pathways

mGluR7 is canonically coupled to the Gαi/o family of inhibitory G-proteins. Activation of the receptor by glutamate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, as a negative allosteric modulator, binds to the transmembrane domain of mGluR7 and prevents this signaling cascade, even in the presence of an agonist.[2] Interestingly, the pharmacology of this compound can be context-dependent, with its ability to antagonize receptor function varying in different cellular backgrounds and signaling pathways.[9]

Caption: mGluR7 signaling cascade and the inhibitory action of this compound.

Key Experimental Protocols and Workflows

This section provides detailed methodologies for common assays used to characterize this compound and other mGluR7 modulators.

This assay is used to measure receptor activation by artificially coupling the Gαi/o receptor to the Gαq pathway (via Gα₁₅), which results in a measurable release of intracellular calcium.

Protocol:

-

Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably co-expressing the target receptor (e.g., rat mGluR7) and a promiscuous G-protein such as Gα₁₅. Culture cells in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates.

-

Dye Loading: The day of the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time (e.g., 60 minutes) at 37°C.

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the antagonist (this compound) to the wells and incubate for a predetermined period.

-

Agonist Stimulation: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument. Add a fixed concentration (e.g., EC₈₀) of an agonist, such as L-AP4.

-

Data Acquisition: Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

Analysis: Calculate the IC₅₀ value for this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

Caption: A typical workflow for an intracellular calcium mobilization assay.

This functional assay directly measures the canonical signaling output of mGluR7 by quantifying the inhibition of cAMP production.

Protocol:

-

Cell Culture: Use a cell line (e.g., CHO) stably expressing the mGluR7 receptor.

-

Cell Plating: Seed cells into a multi-well plate and grow to near confluency.

-

Pre-incubation: Aspirate the culture medium and pre-incubate the cells in a buffered solution containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition: Add varying concentrations of the test compound (this compound).

-

Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase and raise basal cAMP levels. Simultaneously, add a fixed concentration of an mGluR7 agonist (e.g., L-AP4) to inhibit this stimulation.

-

Lysis and Detection: After incubation, lyse the cells. The amount of cAMP in the lysate can be quantified using various methods, such as:

-

Analysis: Determine the IC₅₀ value of this compound by measuring its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Caption: A generalized workflow for a cAMP accumulation assay.

Binding assays are used to determine the affinity (Kᵸ) of a compound for a receptor. For an allosteric modulator like this compound, these assays can be complex as it does not directly compete with orthosteric radioligands. Its affinity is often inferred from its ability to modulate the binding of other ligands or determined using a radiolabeled version of the allosteric compound itself.

Protocol (for determining affinity via modulation):

-

Membrane Preparation: Prepare membrane fractions from cells or tissues expressing mGluR7.

-

Assay Setup: In a microplate, combine the membrane preparation, a radiolabeled competitive antagonist (e.g., [³H]LY341495), and varying concentrations of this compound in an appropriate assay buffer.[14][15]

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Since this compound is an allosteric modulator, it will not displace the orthosteric radioligand in a typical competitive manner.[14] Instead, its binding characteristics are often determined using a radiolabeled version, such as [¹¹C]this compound, in saturation or competition experiments.[3] The binding constant (Kᵸ) is derived from these data.

Conclusion

This compound is a potent and selective negative allosteric modulator of mGluR7, which has been instrumental in exploring the receptor's function. Its context-dependent pharmacology highlights the complexity of mGluR7 signaling and presents both challenges and opportunities for drug development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this compound and develop novel therapeutics targeting the mGluR7 receptor for a range of CNS disorders.

References

- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptor 7 (mGluR7) as a Target for the Treatment of Psychostimulant Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of [11C]this compound as a potential radioligand for imaging of metabotropic glutamate 7 receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. uni-regensburg.de [uni-regensburg.de]

- 6. Pharmacological modulation of mGluR7 with AMN082 and this compound exerts specific influences on alcohol consumption and preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Context-dependent pharmacology exhibited by negative allosteric modulators of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a functional reporter gene HTS assay for the identification of mGluR7 modulators [pubmed.ncbi.nlm.nih.gov]

- 12. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

Mmpip Hydrochloride Salt vs. Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mmpip, a selective negative allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7), is a critical tool in neuroscience research.[1] This technical guide provides an in-depth comparison of this compound hydrochloride salt and its corresponding free base form. While specific comparative quantitative data for these two forms is limited in publicly available literature, this document synthesizes existing information and outlines the standard experimental protocols necessary for their comprehensive evaluation. The guide also details the mGluR7 signaling pathway modulated by this compound and provides the necessary visualizations and experimental workflows for researchers in the field.

Introduction

This compound, with the IUPAC name 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one, is a potent and selective antagonist of the mGluR7 receptor.[1] The modulation of this receptor is being investigated for its therapeutic potential in a variety of neurological and psychiatric disorders. In drug development and research, the choice between using a free base or a salt form of a compound is critical as it can significantly impact its physicochemical properties and, consequently, its biological performance. The hydrochloride salt of this compound is commonly used in research, and it is generally understood that this salt form offers advantages in terms of solubility and stability over the free base.[2] This guide aims to provide a detailed overview of the known properties of both forms and the methodologies to further characterize them.

Physicochemical Properties

Chemical Structure

This compound Free Base

-

Molecular Formula: C₁₉H₁₅N₃O₃

-

Molar Mass: 333.34 g/mol

This compound Hydrochloride

-

Molecular Formula: C₁₉H₁₅N₃O₃ · HCl

-

Molar Mass: 369.81 g/mol

Data Presentation

The following tables summarize the available and anticipated physicochemical properties of this compound free base and its hydrochloride salt.

Table 1: Chemical Identifiers

| Identifier | This compound Free Base | This compound Hydrochloride |

| CAS Number | 479077-02-6 | 1215566-78-1 |

| PubChem CID | 9945530 | 52974245 |

Table 2: Comparative Physicochemical Properties

| Property | This compound Free Base | This compound Hydrochloride | Source |

| Aqueous Solubility | Data not available (Anticipated to be low) | ≥ 1 mg/mL (2.70 mM) in 20% SBE-β-CD in Saline/DMSO | [3] |

| Stability | Data not available (Anticipated to be less stable) | Stable for ≥ 4 years at -20°C | [4] |

| Bioavailability | Data not available | Data not available (Anticipated to be higher than free base) | General Principle |

Experimental Protocols

To fully characterize and compare this compound hydrochloride and its free base, a series of standardized experiments should be conducted. The following protocols are based on established methodologies in pharmaceutical sciences.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent system.

Protocol:

-

Add an excess amount of the test compound (this compound free base or hydrochloride salt) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved material to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment should be performed in triplicate for each form and at each pH.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.

Protocol:

-

Prepare solutions of this compound free base and hydrochloride salt in a suitable solvent.

-

Expose the solutions to a range of stress conditions as per ICH guidelines, including:

-

Acidic hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Alkaline hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal degradation: Store the solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method.

-

The HPLC method should be capable of separating the parent compound from all degradation products.

-

Quantify the amount of the remaining parent compound and any major degradation products.

Analytical Method for Quantification

A robust analytical method is crucial for both solubility and stability studies.

Method:

-

Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

-

Quantification: Based on the peak area of the analyte compared to a standard curve of known concentrations.

Signaling Pathways and Visualizations

This compound exerts its effects by modulating the mGluR7 signaling pathway. mGluR7 is a G-protein coupled receptor (GPCR) that is typically coupled to Gαi/o proteins.[5][6]

mGluR7 Signaling Cascade

Activation of mGluR7 by its endogenous ligand, glutamate, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7] This reduction in cAMP levels can have various downstream effects, including the modulation of ion channel activity and neurotransmitter release. This compound, as a negative allosteric modulator, does not bind to the glutamate binding site but to a different site on the receptor, which reduces the affinity and/or efficacy of glutamate, thereby inhibiting the downstream signaling cascade.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

The Role of Metabotropic Glutamate Receptor 7 (mGluR7) in Neuropathic Pain: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metabotropic glutamate receptor 7 (mGluR7), a presynaptic Gi/o-coupled receptor, plays a complex and often paradoxical role in the modulation of neuropathic pain. Characterized by its low affinity for glutamate, mGluR7 is uniquely positioned to respond to conditions of glutamate spillover, a hallmark of pathological states like chronic pain.[1] Its activation generally leads to the inhibition of neurotransmitter release, a mechanism with therapeutic potential for counteracting the hyperexcitability central to neuropathic pain.[1][2] However, preclinical evidence reveals a dual functionality, where mGluR7 modulation can produce either analgesic or pronociceptive effects depending on the underlying physiological state (normal vs. neuropathic) and the specific neuroanatomical circuit engaged.[1][3][4] This guide provides an in-depth examination of the core signaling pathways, pharmacological tools, and experimental findings that define our current understanding of mGluR7 as a target for neuropathic pain. It summarizes key quantitative data, details common experimental protocols, and visualizes the complex mechanisms through which mGluR7 exerts its influence.

Introduction: mGluR7 in the Glutamatergic System

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its dysregulation is a key factor in the development and maintenance of central sensitization, a critical component of chronic pain.[3][5] While ionotropic glutamate receptors (iGluRs) mediate fast synaptic transmission, metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability over a slower time course.[6][7] mGluRs are divided into three groups; mGluR7 belongs to Group III, which also includes mGluR4, mGluR6, and mGluR8.[8]

Group III mGluRs are typically located on presynaptic terminals, where they function as autoreceptors or heteroreceptors to inhibit the release of glutamate or other neurotransmitters like GABA.[1][7][9] mGluR7 is the most widely expressed of this group in the CNS and is distinguished by its low affinity for glutamate, suggesting it is activated primarily during periods of high synaptic activity or glutamate excess, such as in neuropathic conditions.[1][9] This property makes it a compelling, yet complex, target for therapeutic intervention in chronic pain states.

Core Signaling Pathways

The primary signaling mechanism for mGluR7 involves its coupling to Gi/o proteins. This interaction initiates a cascade that provides negative feedback on neurotransmitter release, which is fundamental to its role in modulating synaptic transmission.

Canonical Gi/o-Coupled Pathway

Upon activation by glutamate, mGluR7 triggers the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[10] The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (Cav2.1 and Cav2.2), reducing calcium influx into the presynaptic terminal, which is a critical step for vesicular neurotransmitter release.[10]

References

- 1. The Modulation of Pain by Metabotropic Glutamate Receptors 7 and 8 in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Modulation of Pain by Metabotropic Glutamate Receptors 7 and 8 in the Dorsal Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Emerging Trends in Pain Modulation by Metabotropic Glutamate Receptors [frontiersin.org]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation [frontiersin.org]

- 8. jneurosci.org [jneurosci.org]

- 9. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabotropic glutamate 7 receptor agonist AMN082 inhibits glutamate release in rat cerebral cortex nerve terminal - PubMed [pubmed.ncbi.nlm.nih.gov]

MPEP and MTEP: A Technical Guide on their Efficacy in Preclinical Cocaine Addiction Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-Methyl-6-(phenylethynyl)pyridine (MPEP) and 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP), two selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). Emerging research has highlighted the therapeutic potential of these compounds in mitigating the neurobiological and behavioral effects of cocaine addiction. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts and Mechanism of Action

Cocaine addiction is a chronic, relapsing disorder characterized by compulsive drug-seeking behavior.[1] At its core, cocaine blocks the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, leading to their accumulation in the synaptic cleft and subsequent heightened neurotransmission.[2][3] The mesolimbic dopamine system, particularly the pathway from the ventral tegmental area (VTA) to the nucleus accumbens (NAc), is central to the rewarding effects of cocaine and the development of addiction.[2][4][5]

Recent research has underscored the critical role of the glutamatergic system in the pathophysiology of cocaine addiction.[1][6] Specifically, the metabotropic glutamate receptor 5 (mGluR5) has been identified as a key modulator of dopamine signaling and synaptic plasticity in brain regions implicated in addiction.[1][6] MPEP and MTEP are selective antagonists of mGluR5 that have shown promise in preclinical models by reducing conditioned responses to drug-associated cues and diminishing the motivation to seek cocaine, thereby inhibiting relapse-like behavior.[1][6] These compounds modulate synaptic plasticity in critical brain regions like the nucleus accumbens and prefrontal cortex.[1][6]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of MPEP and MTEP on cocaine-related behaviors.

Table 1: Effects of MPEP and MTEP on Cocaine Self-Administration

| Compound | Animal Model | Cocaine Dose (mg/kg/infusion) | MPEP/MTEP Dose (mg/kg) | Effect on Cocaine Self-Administration | Reference |

| MPEP | Rodents | Not Specified | Not Specified | Reduced cocaine self-administration | [7] |

| MTEP | Rodents | Not Specified | Not Specified | Reduced cocaine self-administration | [7] |

| M-5MPEP | Rodents | Not Specified | Not Specified | Dose-dependently decreased cocaine self-administration | [8] |

| Br-5MPEPy | Rodents | Not Specified | Not Specified | Dose-dependently decreased cocaine self-administration | [8] |

| MTEP | Rodents | Not Specified | Not Specified | Dose-dependently decreased cocaine self-administration | [8] |

Table 2: Effects of MPEP and MTEP on Cocaine-Induced Conditioned Place Preference (CPP)

| Compound | Animal Model | Cocaine Dose (mg/kg) | MPEP/MTEP Dose (mg/kg) | Effect on Cocaine-Induced CPP | Reference |

| MPEP | Rodents | Not Specified | Not Specified | Blocked cocaine-induced CPP | [7] |

| MPEP | OF1 Mice | 20 | 30 | Potentiated the rewarding properties of cocaine in priming-induced reinstatement of CPP | [9] |

Table 3: Effects of MPEP and MTEP on Reinstatement of Cocaine-Seeking Behavior

| Compound | Animal Model | Reinstatement Trigger | MPEP/MTEP Dose (mg/kg) | Effect on Reinstatement | Reference |

| MPEP | Rodents | Drug and cue-mediated | Not Specified | Attenuated reinstatement | [7] |

| MTEP | Rodents | Drug and cue-mediated | Not Specified | Attenuated reinstatement | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the cited research.

The cocaine self-administration paradigm is a widely used animal model to study the reinforcing effects of drugs and to model addiction.[1]

-

Animal Subjects: Typically, male Sprague-Dawley rats or C57BL/6 mice are used.[1][10]

-

Surgical Implantation: Animals are surgically implanted with an intravenous catheter into the jugular vein.[1][11] For experiments involving direct brain infusions, guide cannulae are implanted over the target brain region, such as the nucleus accumbens.[11]

-

Apparatus: Standard operant conditioning chambers equipped with two retractable levers, a house light, a cue light, and a tone generator are used.[11][12]

-

Training:

-

Food Training (Optional): Animals may initially be trained to press a lever for food pellets to establish the operant response.[11]

-

Cocaine Self-Administration: Animals are placed in the operant chambers and learn to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion or 0.75 mg/kg/infusion).[12][13] Each infusion is often paired with a conditioned stimulus, such as a light and a tone.[1][11] The "inactive" lever has no programmed consequences.[13] Sessions typically last for 2-6 hours daily.[10]

-

-

Extinction and Reinstatement:

-

Extinction: After a stable pattern of self-administration is established, extinction sessions begin where pressing the active lever no longer delivers cocaine or the associated cues.[1][11]

-

Reinstatement: Once responding on the active lever is extinguished, the reinstatement of drug-seeking behavior is tested by presenting the drug itself (a priming dose), the conditioned cues, or a stressor.[1]

-

The CPP paradigm is used to assess the rewarding properties of drugs.

-

Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

-

Pre-Conditioning Phase: On the first day, animals are allowed to freely explore both chambers to determine any baseline preference.

-

Conditioning Phase: Over several days, animals receive an injection of cocaine (e.g., 20 mg/kg) and are confined to one chamber.[9] On alternate days, they receive a saline injection and are confined to the other chamber.

-

Test Phase: On the final day, animals are allowed to freely explore both chambers, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber is indicative of a conditioned place preference.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Cocaine's primary mechanism of action in the mesolimbic pathway.

Caption: The role of mGluR5 in cocaine-induced neuroplasticity and its modulation by MPEP/MTEP.

Caption: A typical experimental workflow for cocaine self-administration and reinstatement studies.

Conclusion and Future Directions

The evidence from preclinical studies strongly suggests that the mGluR5 negative allosteric modulators MPEP and MTEP can effectively attenuate key behavioral and neuroplastic changes associated with cocaine addiction. By targeting the glutamatergic system, these compounds offer a promising therapeutic avenue that diverges from traditional dopamine-focused approaches. However, it is important to note that some studies have shown conflicting results, such as MPEP potentiating the rewarding properties of cocaine under certain conditions, highlighting the complexity of mGluR5's role in addiction.[9]

Future research should focus on elucidating the precise molecular mechanisms by which MPEP and MTEP exert their effects and on exploring the therapeutic potential of other mGluR5 modulators with different pharmacological profiles, such as partial NAMs.[7][8] Additionally, translating these preclinical findings into clinical applications will require rigorous investigation into the safety, tolerability, and efficacy of these compounds in human populations.

References

- 1. scivisionpub.com [scivisionpub.com]

- 2. youtube.com [youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cocaine self-administration disrupts mesolimbic dopamine circuit function and attenuates dopaminergic responsiveness to cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cocaine-induced adaptations in metabotropic inhibitory signaling in the mesocorticolimbic system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Metabotropic Glutamate Receptor Subtype 5 in Mouse Models of Cocaine Addiction [scivisionpub.com]

- 7. Partial mGlu5 Negative Allosteric Modulators Attenuate Cocaine-Mediated Behaviors and Lack Psychotomimetic-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Partial mGlu₅ Negative Allosteric Modulators Attenuate Cocaine-Mediated Behaviors and Lack Psychotomimetic-Like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The negative allosteric modulator of mGluR5, MPEP, potentiates the rewarding properties of cocaine in priming-induced reinstatement of CPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. marquette.edu [marquette.edu]

- 11. Extinction Training after Cocaine Self-Administration Induces Glutamatergic Plasticity to Inhibit Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cocaine Self-Administration Increases Impulsive Decision-Making in Low-Impulsive Rats Associated with Impaired Functional Connectivity in the Mesocorticolimbic System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Role of MMPIP in Cognitive Function

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 6-(4-methoxyphenyl)-5-methyl-3-pyridinyl-4-isoxazolo[4,5-c]pyridin-4(5H)-one (MMPIP), a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). The document elucidates the core mechanism of action of this compound, its complex and context-dependent role in cognitive function, and the underlying signaling pathways. We present a synthesis of findings from key preclinical studies, with a focus on quantitative data from behavioral assays, detailed experimental protocols, and visual representations of the associated molecular and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating mGluR7 as a therapeutic target for cognitive disorders.

Introduction to this compound and its Target, mGluR7

This compound is a potent and selective research compound that acts as a negative allosteric modulator of the mGluR7 receptor[1][2]. Unlike orthosteric antagonists that directly block the glutamate binding site, this compound binds to an allosteric site on the receptor, inhibiting the effects of the endogenous ligand, glutamate, in a non-competitive manner[2].

The target of this compound, mGluR7, is a Class C G-protein coupled receptor (GPCR) predominantly localized on presynaptic terminals of both glutamatergic and GABAergic neurons throughout the central nervous system (CNS)[3]. It is a member of the Group III mGluRs and is coupled to the Gαi/o subunit of the heterotrimeric G-protein[4][5]. Due to its low affinity for glutamate, mGluR7 is thought to function as a "brake" on neurotransmitter release primarily during periods of high synaptic activity or glutamate spillover[3]. Its activation generally leads to the inhibition of neurotransmitter release, playing a crucial role in maintaining synaptic homeostasis and plasticity[3][6].

This compound's Dichotomous Role in Cognition

The effect of this compound on cognitive function is notably context-dependent. In healthy, naive rodents, administration of this compound has been shown to impair cognitive performance and reduce social interaction[1]. This aligns with the hypothesis that blocking mGluR7, a negative regulator of glutamate release, could lead to excessive synaptic activity that is detrimental to normal cognitive processes.

Conversely, in a mouse model of neuropathic pain (Spared Nerve Injury - SNI), which is associated with significant cognitive deficits, this compound administration has been shown to normalize cognitive behavior[1][7]. This suggests that in pathological states characterized by altered neuroplasticity and glutamate signaling, the negative modulation of mGluR7 by this compound can be restorative. It is hypothesized that changes in mGluR7 expression in key brain regions like the hippocampus and prefrontal cortex during neuropathic pain may be required for this compound's efficacy[7].

Quantitative Data from Preclinical Cognitive Studies

The primary evidence for the pro-cognitive effects of this compound comes from studies on neuropathic mice. The following tables summarize the qualitative outcomes reported in the key literature, specifically the study by Palazzo et al. (2015), as the precise quantitative data is contained within the full publication.

Table 1: Y-Maze Spontaneous Alternation Task

| Animal Model | Treatment Group | Outcome | Cognitive Domain Assessed | Source |

| Spared Nerve Injury (SNI) Mice | Vehicle | Impaired spontaneous alternation compared to sham | Spatial Working Memory | Palazzo et al., 2015[1] |

| Spared Nerve Injury (SNI) Mice | This compound | Improved spontaneous alternation, restored to sham levels | Spatial Working Memory | Palazzo et al., 2015[1][7] |

| Sham (Control) Mice | Vehicle | Normal spontaneous alternation | Spatial Working Memory | Palazzo et al., 2015[7] |

| Sham (Control) Mice | This compound | No significant effect on spontaneous alternation | Spatial Working Memory | Palazzo et al., 2015[7] |

Table 2: Novel Object Recognition (NOR) Test

| Animal Model | Treatment Group | Outcome | Cognitive Domain Assessed | Source |

| Spared Nerve Injury (SNI) Mice | Vehicle | Reduced discrimination index; no preference for novel object | Recognition Memory | Palazzo et al., 2015[7] |

| Spared Nerve Injury (SNI) Mice | This compound | Improved discrimination index; preference for novel object restored | Recognition Memory | Palazzo et al., 2015[1][7] |

| Sham (Control) Mice | Vehicle | Normal discrimination index; preference for novel object | Recognition Memory | Palazzo et al., 2015[7] |

| Sham (Control) Mice | This compound | No significant effect on discrimination index | Recognition Memory | Palazzo et al., 2015[7] |

Experimental Protocols

The following are detailed methodologies for the key behavioral assays used to assess the cognitive effects of this compound, based on standard laboratory procedures.

Animal Model: Spared Nerve Injury (SNI)

The Spared Nerve Injury (SNI) model is a widely used model of neuropathic pain that also induces affective and cognitive impairments.

-

Subjects: Adult male C57BL/6J mice are typically used.

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure: The sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed in one hind paw. The tibial and common peroneal nerves are ligated with fine suture and then sectioned, removing a small distal piece to prevent regeneration. The sural nerve is left intact.

-

Closure: The muscle and skin layers are closed with sutures.

-

Sham Control: Sham-operated animals undergo the same procedure, including nerve exposure, but without ligation or sectioning.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited time that does not interfere with the study's endpoints. Behavioral testing typically commences 14 days after surgery[1].

Y-Maze Spontaneous Alternation

This test assesses spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.

-

Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 12 cm high walls) positioned at 120-degree angles from each other.

-

Procedure:

-

Mice are handled for several days prior to testing to habituate them to the experimenter.

-

Each mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).

-

The sequence and total number of arm entries are recorded via video tracking software or by a trained observer. An arm entry is defined as all four paws entering the arm.

-

-

Data Analysis:

-

An "alternation" is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA).

-

The percentage of spontaneous alternation is calculated as: (Number of Alternations / (Total Arm Entries - 2)) * 100.

-

A higher percentage indicates better spatial working memory.

-

Novel Object Recognition (NOR) Test

This test evaluates recognition memory based on the spontaneous preference of rodents to spend more time exploring a novel object than a familiar one.

-

Apparatus: An open-field arena (e.g., a 40x40x40 cm box) made of a non-porous material for easy cleaning.

-

Objects: Two sets of three-dimensional objects that are different in shape and texture but similar in size and cannot be easily displaced by the mouse.

-

Procedure:

-

Habituation (Day 1): Each mouse is placed in the empty arena for 5-10 minutes to acclimate to the environment.

-

Training/Familiarization (Day 2): Two identical objects (A and A) are placed in opposite corners of the arena. The mouse is placed in the arena and allowed to explore for a set period (e.g., 10 minutes). The time spent exploring each object (sniffing or touching with the nose or paws) is recorded.

-

Testing (Day 2, after a retention interval, e.g., 1-24 hours): One of the familiar objects is replaced with a novel object (A and B). The mouse is returned to the arena, and exploration time for both the familiar and novel objects is recorded for a set period (e.g., 5 minutes).

-

-

Data Analysis:

-

A Discrimination Index (DI) is calculated as: (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time).

-

A positive DI indicates a preference for the novel object and intact recognition memory. A DI near zero suggests a memory deficit.

-

Visualization of Pathways and Workflows

Signaling Pathway of mGluR7 and this compound's Mechanism of Action

The following diagram illustrates the canonical signaling pathway for the presynaptic mGluR7 receptor and the modulatory effect of this compound.

Caption: Canonical Gi/o signaling cascade of mGluR7 and the inhibitory effect of this compound.

Experimental Workflow for Cognitive Assessment

This diagram outlines the logical flow of the experimental process for evaluating the effect of this compound on cognitive function in the SNI model.

References

- 1. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple roles of Gi/o protein-coupled receptors in control of action potential secretion coupling in pituitary lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasticity of Glutamate Synaptic Mechanisms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Modulating the Mmpip Signaling Pathway: A Technical Guide for Researchers

An In-depth Examination of the Metabotropic Glutamate Receptor 7 (mGluR7) Signaling Cascade and its Pharmacological Modulation by MMPIP and Other Allosteric Ligands.

This technical guide provides a comprehensive overview of the metabotropic glutamate receptor 7 (mGluR7) signaling pathway, with a specific focus on its modulation by the negative allosteric modulator (NAM) this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of mGluR7 signaling, presents quantitative data on key modulators, outlines detailed experimental protocols for studying this pathway, and provides visual representations of the signaling cascades and experimental workflows.

The mGluR7 Signaling Pathway: A Key Regulator of Synaptic Transmission

Metabotropic glutamate receptor 7, a member of the Group III mGluRs, is a G protein-coupled receptor (GPCR) predominantly located on presynaptic terminals in the central nervous system. It plays a crucial role in modulating neurotransmitter release and synaptic plasticity. Unlike other mGluRs, mGluR7 has a relatively low affinity for its endogenous ligand, glutamate, suggesting it is primarily activated under conditions of high synaptic activity.

Upon activation by glutamate, mGluR7 couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein into its Gαi/o and Gβγ subunits also leads to the modulation of ion channel activity. Specifically, the Gβγ subunit can directly inhibit voltage-gated Ca2+ channels (N-type and P/Q-type), reducing calcium influx and thereby attenuating neurotransmitter release. Additionally, Gβγ can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a further decrease in neuronal excitability.

Emerging evidence also suggests that mGluR7 signaling can influence other downstream pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K) pathways, which are critical for long-term synaptic plasticity.

Pharmacological Modulation of the mGluR7 Pathway

The development of selective allosteric modulators has been instrumental in elucidating the physiological and pathological roles of mGluR7. These modulators bind to a site on the receptor distinct from the glutamate binding site, altering the receptor's response to the endogenous agonist.

Negative Allosteric Modulators (NAMs)

This compound (6-(4-methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one) is a highly selective and potent NAM of mGluR7. It does not compete with glutamate but rather reduces the maximal response and/or potency of agonists. This compound has been shown to be a valuable tool for studying the consequences of mGluR7 inhibition and has demonstrated potential therapeutic effects in preclinical models of pain and affective disorders.[1] Another notable mGluR7 NAM is ADX71743 , which also exhibits non-competitive antagonism.

Positive Allosteric Modulators (PAMs) and Agonists

AMN082 is a selective allosteric agonist of mGluR7, meaning it binds to an allosteric site and directly activates the receptor.[2] It has been shown to potentiate the effects of orthosteric agonists and has been used to investigate the effects of mGluR7 activation.

Quantitative Data on mGluR7 Modulators

The following tables summarize key quantitative data for this compound and other significant modulators of the mGluR7 receptor, providing a comparative overview of their potency and efficacy.

| Modulator | Type | Assay | Species | IC50 / EC50 | KB | Reference |

| This compound | NAM | L-AP4-induced Ca2+ mobilization (in CHO cells with Gα15) | Rat | 26 nM | [3][4] | |

| L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation (in CHO cells) | Rat | 220 nM | [3][4] | |||

| L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation (in CHO cells) | Human | 610 nM | [3][4] | |||

| L-AP4-induced Ca2+ mobilization | 30 nM | [5] | ||||

| ADX71743 | NAM | L-AP4-induced depression of synaptic transmission | 0.1 - 10 µM | |||

| In-house cell lines | 300 nM | |||||

| AMN082 | Allosteric Agonist | Inhibition of cAMP accumulation | Mammalian | 64 - 290 nM | [2] | |

| GTPγS binding | Mammalian | 64 - 290 nM | [2] |

Table 1: Quantitative data for selected mGluR7 modulators.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the modulation of the mGluR7 signaling pathway.

Calcium Mobilization Assay using FLIPR

This assay measures changes in intracellular calcium concentration following receptor activation, often in a recombinant cell line co-expressing the receptor and a promiscuous G protein like Gα15 to couple to the phospholipase C pathway.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably co-expressing mGluR7 and Gα15.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

mGluR7 agonist (e.g., L-AP4).

-

Test compounds (e.g., this compound).

-

Fluorometric Imaging Plate Reader (FLIPR).

Protocol:

-

Cell Plating: Seed the CHO-mGluR7/Gα15 cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and the agonist (e.g., L-AP4) in assay buffer.

-

FLIPR Assay:

-

Place the cell plate and the compound plates into the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Add the test compound (antagonist/NAM) and incubate for a specified period (e.g., 15-30 minutes).

-

Add the agonist and immediately begin recording the fluorescence signal over time.

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the response over baseline and plot concentration-response curves to determine IC50 values for antagonists.

cAMP Accumulation Assay using HTRF

This assay quantifies the inhibition of adenylyl cyclase activity by measuring the decrease in cAMP levels upon receptor activation.

Materials:

-

CHO cells stably expressing mGluR7.

-

Stimulation buffer.

-

Forskolin (to stimulate adenylyl cyclase).

-

mGluR7 agonist (e.g., L-AP4).

-

Test compounds (e.g., this compound).

-

HTRF cAMP assay kit (containing d2-labeled cAMP and a cryptate-labeled anti-cAMP antibody).

-

HTRF-compatible plate reader.

Protocol:

-

Cell Plating: Seed CHO-mGluR7 cells into a suitable microplate.

-

Compound Treatment: Add the test compound (e.g., this compound) followed by the agonist (e.g., L-AP4) and forskolin to the cells. Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Lysis and Detection: Add the HTRF lysis buffer containing the d2-labeled cAMP and the cryptate-labeled anti-cAMP antibody. Incubate for 1 hour at room temperature.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: The HTRF ratio (665nm/620nm) is inversely proportional to the amount of cAMP produced. Generate concentration-response curves to determine the IC50 of the antagonist.

GTPγS Binding Assay

This functional assay measures the G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

-

Membrane preparations from cells expressing mGluR7.

-

Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, EDTA).

-

GDP.

-

[35S]GTPγS.

-

mGluR7 agonist (e.g., AMN082).

-

Test compounds (e.g., this compound).

-

Scintillation counter.

Protocol:

-

Reaction Setup: In a microplate, combine the cell membranes, GDP, and the test compound in the assay buffer.

-

Initiation: Start the reaction by adding the [35S]GTPγS and the agonist. Incubate at 30°C with gentle shaking.

-

Termination: Stop the reaction by rapid filtration through a filter mat, washing with ice-cold buffer to remove unbound [35S]GTPγS.

-

Detection: Dry the filter mat and measure the radioactivity using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Plot the specific binding against the compound concentration to determine EC50 for agonists or IC50 for antagonists.

Visualizing the this compound (mGluR7) Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mGluR7 signaling pathway and the workflows of the key experimental assays.

Caption: The mGluR7 signaling pathway.

Caption: Workflows for key mGluR7 assays.

Conclusion

The mGluR7 signaling pathway represents a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. The availability of selective allosteric modulators like this compound has greatly advanced our understanding of this complex signaling network. This technical guide provides a foundational resource for researchers, offering a detailed overview of the pathway, quantitative data for key modulators, and robust experimental protocols to facilitate further investigation into the modulation of mGluR7 for novel drug discovery.

References

- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. revvity.com [revvity.com]

- 4. Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-depth Technical Guide to the Binding Affinity and Selectivity of Mmpip for the Metabotropic Glutamate Receptor 7 (mGluR7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Mmpip, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). This document details the quantitative binding affinity and selectivity of this compound, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and selectivity of this compound for mGluR7.

Table 1: Binding Affinity of this compound for mGluR7

| Assay Type | Species | Cell Line | Agonist Used | Potency Metric | Value (nM) | Reference |

| Intracellular Ca²⁺ Mobilization | Rat | CHO cells co-expressing mGluR7 and Gα15 | L-AP4 (0.5 mM) | IC₅₀ | 26 | [1] |

| Forskolin-Stimulated cAMP Accumulation | Rat | CHO cells expressing mGluR7 | L-AP4 | IC₅₀ | 220 | [1] |

| Forskolin-Stimulated cAMP Accumulation | Human | CHO cells co-expressing mGluR7 and Gα15 | L-AP4 | IC₅₀ | 610 | [1] |

| Antagonist Binding | Not Specified | Not Specified | Not Specified | K_B_ | 24 - 30 | [1] |

Note: L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) is a group III mGluR agonist. CHO cells are Chinese Hamster Ovary cells. Gα15 is a promiscuous G protein subunit used to couple G_i/o_-coupled receptors to calcium signaling.

Table 2: Selectivity Profile of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by an agonist acting on a G_q_-coupled receptor or a G_i/o_-coupled receptor co-expressed with a promiscuous G protein like Gα15.

Materials:

-

CHO cells stably co-expressing the mGluR7 receptor and Gα15.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

L-AP4 (agonist).

-

This compound (test compound).

-

384-well black, clear-bottom microplates.

-

A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the CHO-mGluR7-Gα15 cells into 384-well microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 2-5 µM. Pluronic F-127 (0.02-0.04%) is often included to aid in dye solubilization.

-

Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

The fluorescence plate reader will first measure the baseline fluorescence.

-

The instrument will then add the this compound dilutions to the respective wells.

-

-

Agonist Stimulation and Data Acquisition:

-

After a short pre-incubation with this compound, the instrument will add a fixed concentration of L-AP4 (e.g., EC₈₀) to stimulate the receptor.

-

The fluorescence intensity is measured kinetically for a defined period (e.g., 90-180 seconds) immediately before and after the addition of the agonist.

-

-

Data Analysis:

-

The change in fluorescence upon agonist addition is calculated for each well.

-

The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the control response (agonist alone).

-

The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the levels of cyclic adenosine monophosphate (cAMP) in cells. For G_i/o_-coupled receptors like mGluR7, activation by an agonist inhibits adenylyl cyclase, thereby reducing the forskolin-stimulated accumulation of cAMP. A NAM like this compound will antagonize this effect.

Materials:

-

CHO cells stably expressing the mGluR7 receptor.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with HEPES).

-

Forskolin.

-

L-AP4 (agonist).

-

This compound (test compound).

-

A cAMP detection kit (e.g., HTRF, Lance, or ELISA-based).

-

Multi-well plates (format depends on the detection kit).

Procedure:

-

Cell Plating: Seed the CHO-mGluR7 cells into the appropriate multi-well plates and grow to near confluency.

-

Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 15-30 minutes).

-

-

Stimulation:

-

Add a fixed concentration of L-AP4 and a fixed concentration of forskolin to the wells. Forskolin directly activates adenylyl cyclase, leading to a robust increase in cAMP levels. The L-AP4 will inhibit this increase.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Perform the cAMP measurement using the chosen detection method (e.g., HTRF). This typically involves adding detection reagents that generate a signal proportional to the amount of cAMP present.

-

-

Data Analysis:

-

The signal from each well is measured using a plate reader appropriate for the detection technology.

-

The ability of this compound to reverse the L-AP4-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified.

-

The IC₅₀ value is determined by plotting the percentage of inhibition reversal against the concentration of this compound and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for determining this compound's inhibitory activity.

mGluR7 Signaling Pathway Diagram

Caption: this compound's role in the mGluR7 signaling cascade.

References

Methodological & Application

In Vivo Experimental Protocol for Mmpip in a Mouse Model of Neuropathic Pain

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed in vivo experimental protocol for the use of Mmpip, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7), in a mouse model of neuropathic pain. The protocols outlined below are based on established methodologies and aim to guide researchers in assessing the therapeutic potential of this compound for pain relief and associated comorbidities.

Overview

This compound has been investigated for its analgesic properties in preclinical models of neuropathic pain. As a negative allosteric modulator of mGluR7, it offers a targeted approach to modulating glutamatergic neurotransmission, which is often dysregulated in chronic pain states. This protocol details the procedures for drug preparation, administration, and the behavioral assays used to quantify the effects of this compound on pain perception and depression-like behaviors in mice.

Materials and Methods

Animal Model

-

Species: Male CD-1 mice (or other appropriate strain)

-

Weight: 20-25 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Model: Spared Nerve Injury (SNI) model of neuropathic pain. This model is induced surgically by ligating and transecting the tibial and common peroneal nerves, leaving the sural nerve intact. Sham-operated animals undergo the same surgical procedure without nerve ligation and transection and serve as controls.

This compound Preparation and Administration

-

Compound: this compound (6-(4-methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one)

-

Vehicle: A common vehicle for subcutaneous administration of hydrophobic compounds in mice is a mixture of Dimethyl sulfoxide (DMSO) and saline. A typical preparation involves dissolving the compound in a small amount of DMSO and then diluting it with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

-

Dose: A single administration of this compound at a dose of 10 mg/kg has been shown to be effective.[1][2]

-

Route of Administration: Subcutaneous (s.c.) injection.

-

Procedure:

-

Prepare the this compound solution in the chosen vehicle on the day of the experiment.

-

Gently restrain the mouse.

-

Lift the loose skin on the back of the neck to form a "tent".

-

Insert a 27-30 gauge needle into the base of the tented skin, parallel to the body.

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Inject the calculated volume of the this compound solution.

-

Withdraw the needle and return the mouse to its home cage.

-

Experimental Workflow

The following diagram illustrates the general experimental workflow for assessing the in vivo effects of this compound in a mouse model of neuropathic pain.

Caption: Experimental workflow for in vivo this compound studies in mice.

Behavioral Assessment Protocols

Behavioral tests should be conducted during the light phase of the light/dark cycle.

Mechanical Allodynia: Von Frey Test

This test assesses the sensitivity to a non-painful mechanical stimulus.

-

Apparatus: A set of calibrated von Frey filaments.

-

Procedure:

-

Place the mice in individual Plexiglas chambers with a wire mesh floor and allow them to acclimate for at least 30 minutes.

-

Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

-

A positive response is defined as a brisk withdrawal or licking of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

-

Thermal Hyperalgesia: Plantar Test (Hargreaves' Method)

This test measures the latency of paw withdrawal from a thermal stimulus.

-

Apparatus: A plantar test apparatus with a radiant heat source.

-

Procedure:

-

Place the mice in individual Plexiglas chambers on a glass floor and allow them to acclimate.

-

Position the radiant heat source under the plantar surface of the hind paw.

-

Activate the heat source and record the time until the mouse withdraws its paw.

-

A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

-

Depression-Like Behavior: Tail Suspension Test